molecular formula C4H4IN3O2 B2923982 Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate CAS No. 1823887-64-4

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2923982
CAS RN: 1823887-64-4
M. Wt: 252.999
InChI Key: BCMHKRZGGPMTIM-UHFFFAOYSA-N
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Description

“Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Molecular Structure Analysis

The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . The empirical formula is C4H5N3O2, and the molecular weight is 127.10 .


Chemical Reactions Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of the following nucleoside analogues: 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester, and methyl 4,6-O-benzylidene-2-(methyl 1H-1,2,4-triazol-1-yl-3-carboxylate)-2-deoxy-D-altrohexopyranoside .


Physical And Chemical Properties Analysis

The melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C (lit.) . The SMILES string is COC(=O)c1nc[nH]n1 and the InChI key is QMPFMODFBNEYJH-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate and its derivatives have been studied for their efficiency in corrosion inhibition. A notable application is in the protection of mild steel in acidic media, such as hydrochloric and sulfuric acids. These compounds, particularly triazole derivatives, have demonstrated high inhibition efficiencies, reaching up to 99% in certain acid solutions. The mechanism of action involves the adsorption of the compound onto the metal surface, following Langmuir's adsorption isotherm. This adsorption results in a significant reduction in the corrosion rate, making these compounds valuable in industrial applications where metal corrosion is a concern (Lagrenée et al., 2002).

Photophysical and Biological Properties

Another important application of this compound derivatives is in the field of photophysics and biology. Recent research has focused on designing and synthesizing new derivatives with valuable photophysical properties. These compounds exhibit fluorescence properties, which can be valuable in biological imaging and diagnostics. Additionally, some of these derivatives have shown potential in biological applications due to their unique structural and chemical properties (Efremova et al., 2021).

Supramolecular Interactions

The triazole ring, a key component of this compound, is known for its diverse supramolecular interactions. This has led to its extensive use in supramolecular and coordination chemistry. The versatility of the triazole ring, due to its nitrogen-rich structure, allows for complexation through hydrogen and halogen bonding. This characteristic has been exploited in various applications, including anion recognition and catalysis. The adaptability of the triazole ring makes it a fundamental unit in designing molecules for specific chemical and biological interactions (Schulze & Schubert, 2014).

Luminescence Studies

This compound derivatives have also been explored in the field of luminescence. Research has been conducted on the synthesis and characterization of complexes with these derivatives, showcasing their potential in luminescent materials. These studies contribute significantly to the development of new materials with potential applications in lighting and display technologies (Zhao et al., 2014).

Safety and Hazards

When handling “Methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

methyl 5-iodo-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHKRZGGPMTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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